![molecular formula C22H24N2O4S B10760441 [(2S)-2-Sulfanyl-3-phenylpropanoyl]-gly-(5-phenylproline)](/img/structure/B10760441.png)

[(2S)-2-Sulfanyl-3-phenylpropanoyl]-gly-(5-phenylproline)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

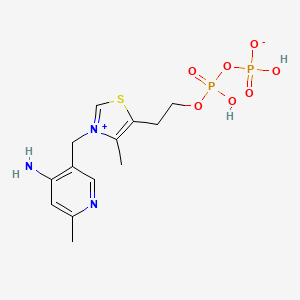

RB106 ist eine niedermolekulare Verbindung mit der chemischen Formel C22H24N2O4S und einem Molekulargewicht von 412,502 Da . RB106 ist eine experimentelle Verbindung, die auf ihre potenziellen pharmakologischen Eigenschaften untersucht wurde .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von RB106 beinhaltet die Kupplung zweier α-Aminosäuren durch eine Peptidbindungsbildung. Die Reaktion erfordert typischerweise die Verwendung von Kupplungsreagenzien wie Dicyclohexylcarbodiimid (DCC) oder N,N'-Diisopropylcarbodiimid (DIC) in Gegenwart einer Base wie N-Methylmorpholin (NMM) oder Triethylamin (TEA). Die Reaktion wird in einem organischen Lösungsmittel wie Dichlormethan (DCM) oder Dimethylformamid (DMF) unter einer inerten Atmosphäre durchgeführt .

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für RB106 nicht gut dokumentiert sind, würde der allgemeine Ansatz großtechnische Peptidsynthesetechniken beinhalten. Diese Methoden umfassen die Festphasenpeptidsynthese (SPPS) und die Lösungsphasenpeptidsynthese. SPPS ist besonders vorteilhaft für die Herstellung von Peptiden in hoher Reinheit und Ausbeute .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of RB106 involves the coupling of two alpha-amino acids through a peptide bond formation. The reaction typically requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or triethylamine (TEA). The reaction is carried out in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for RB106 are not well-documented, the general approach would involve large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. SPPS is particularly advantageous for producing peptides in high purity and yield .

Analyse Chemischer Reaktionen

Reaktionstypen

RB106 kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: RB106 kann mit Oxidationsmitteln wie Wasserstoffperoxid (H2O2) oder Kaliumpermanganat (KMnO4) oxidiert werden.

Reduktion: Die Reduktion von RB106 kann mit Reduktionsmitteln wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) erreicht werden.

Substitution: RB106 kann an nucleophilen Substitutionsreaktionen mit Reagenzien wie Alkylhalogeniden oder Acylchloriden teilnehmen.

Gängige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid in wässriger Lösung oder Kaliumpermanganat in saurem Medium.

Reduktion: Natriumborhydrid in Methanol oder Lithiumaluminiumhydrid in Tetrahydrofuran (THF).

Substitution: Alkylhalogenide oder Acylchloride in Gegenwart einer Base wie Pyridin oder Triethylamin.

Hauptprodukte

Oxidation: Bildung von oxidierten Derivaten wie Sulfoxiden oder Sulfonen.

Reduktion: Bildung von reduzierten Derivaten wie Alkoholen oder Aminen.

Substitution: Bildung von substituierten Derivaten mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Chemie: RB106 wird als Modellverbindung in Studien zur Peptidsynthese und Peptidbindungsbildung verwendet.

Wirkmechanismus

RB106 übt seine Wirkung aus, indem es die Aktivität von Thermolysin hemmt, einem Enzym, das am Abbau von Proteinen beteiligt ist. Die Verbindung bindet an die aktive Stelle des Enzyms und verhindert so die Katalyse der Hydrolyse von Peptidbindungen. Diese Inhibition kann zur Anhäufung spezifischer Peptide und Proteine führen, was therapeutische Implikationen haben kann .

Wirkmechanismus

RB106 exerts its effects by inhibiting the activity of thermolysin, an enzyme involved in the degradation of proteins. The compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of peptide bonds. This inhibition can lead to the accumulation of specific peptides and proteins, which may have therapeutic implications .

Vergleich Mit ähnlichen Verbindungen

RB106 ist in seiner Struktur und seinem Wirkmechanismus im Vergleich zu anderen Dipeptiden einzigartig. Zu ähnlichen Verbindungen gehören:

- N-Acyl-L-α-Aminosäuren

- Prolin und Derivate

- α-Aminosäureamide

- Phenylpyrrolidine

- N-Acylpyrrolidine

- Pyrrolidincarbonsäuren

Diese Verbindungen weisen strukturelle Ähnlichkeiten mit RB106 auf, unterscheiden sich jedoch in ihren spezifischen chemischen Eigenschaften und biologischen Aktivitäten. Die einzigartige Kombination einer Dipeptidstruktur und der Fähigkeit, Thermolysin zu hemmen, unterscheidet RB106 von diesen verwandten Verbindungen .

Eigenschaften

Molekularformel |

C22H24N2O4S |

|---|---|

Molekulargewicht |

412.5 g/mol |

IUPAC-Name |

(2S,5R)-5-phenyl-1-[2-[[(2S)-3-phenyl-2-sulfanylpropanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C22H24N2O4S/c25-20(14-23-21(26)19(29)13-15-7-3-1-4-8-15)24-17(11-12-18(24)22(27)28)16-9-5-2-6-10-16/h1-10,17-19,29H,11-14H2,(H,23,26)(H,27,28)/t17-,18+,19+/m1/s1 |

InChI-Schlüssel |

ZWDQTNWLXALTOV-QYZOEREBSA-N |

Isomerische SMILES |

C1C[C@H](N([C@H]1C2=CC=CC=C2)C(=O)CNC(=O)[C@H](CC3=CC=CC=C3)S)C(=O)O |

Kanonische SMILES |

C1CC(N(C1C2=CC=CC=C2)C(=O)CNC(=O)C(CC3=CC=CC=C3)S)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-hydroxypropane-1,2,3-tricarboxylic acid;4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione](/img/structure/B10760365.png)

![N-Glycine-[3-hydroxy-2-methyl-5-phosphonooxymethyl-pyridin-4-YL-methane]](/img/structure/B10760377.png)

![4-Hydroxy-3-[2-oxo-3-(thieno[3,2-B]pyridine-2-sulfonylamino)-pyrrolidin-1-ylmethyl]-benzamidine](/img/structure/B10760415.png)

![2-[5-Methanesulfonylamino-2-(4-aminophenyl)-6-oxo-1,6-dihydro-1-pyrimidinyl]-n-(3,3,3-trifluoro-1-isopropyl-2-oxopropyl)acetamide](/img/structure/B10760429.png)

![{[2-(1H-1,2,3-Benzotriazol-1-YL)-2-(3,4-difluorophenyl)propane-1,3-diyl]bis[4,1-phenylene(difluoromethylene)]}bis(phosphonic acid)](/img/structure/B10760438.png)

![7,8-Dihydroxy-1-methoxy-3-methyl-10-oxo-4,10-dihydro-1H,3H-pyrano[4,3-B]chromene-9-carboxylic acid](/img/structure/B10760461.png)